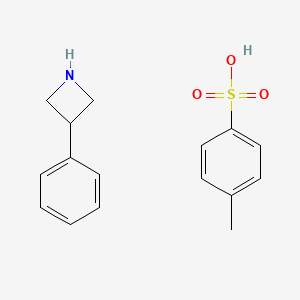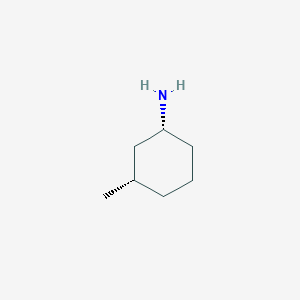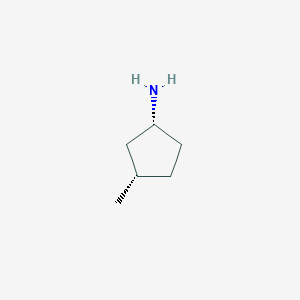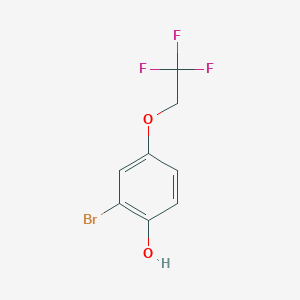
3-Phenyl-azetidine tosylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-azetidine tosylate: is a chemical compound with the molecular formula C16H19NO3S . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The compound is characterized by the presence of a phenyl group attached to the azetidine ring and a tosylate group, which is a common sulfonate ester used in organic synthesis. The unique structure of this compound imparts significant reactivity and stability, making it a valuable compound in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-azetidine tosylate typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of Phenyl Group: The phenyl group can be introduced through various methods, including Suzuki-Miyaura cross-coupling reactions.
Tosylation: The final step involves the tosylation of the azetidine derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Phenyl-azetidine tosylate undergoes various chemical reactions, including:
Substitution Reactions: The tosylate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The phenyl group and the azetidine ring can undergo oxidation and reduction reactions under suitable conditions.
Ring-Opening Reactions: Due to the ring strain in the azetidine ring, it can undergo ring-opening reactions, especially in the presence of nucleophiles or under acidic conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Ring-Opening: Acidic conditions or nucleophiles like water or alcohols can facilitate ring-opening reactions.
Major Products:
- Substitution reactions yield various substituted azetidine derivatives.
- Oxidation and reduction reactions modify the phenyl group or the azetidine ring, leading to different oxidized or reduced products.
- Ring-opening reactions result in linear or branched compounds depending on the nucleophile used .
Aplicaciones Científicas De Investigación
Chemistry: 3-Phenyl-azetidine tosylate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology and Medicine: In medicinal chemistry, azetidine derivatives are explored for their potential as bioactive molecules. They are investigated for their roles as enzyme inhibitors, receptor modulators, and potential therapeutic agents .
Industry: The compound is used in the synthesis of polymers and materials with specific properties. Its reactivity and stability make it suitable for creating advanced materials with applications in coatings, adhesives, and more .
Mecanismo De Acción
The mechanism of action of 3-Phenyl-azetidine tosylate involves its interaction with molecular targets through its reactive functional groups. The azetidine ring, due to its ring strain, can undergo nucleophilic attack, leading to ring-opening and subsequent reactions. The phenyl group can participate in π-π interactions and other non-covalent interactions with biological targets. The tosylate group can be displaced by nucleophiles, facilitating the formation of new bonds and functional groups .
Comparación Con Compuestos Similares
Azetidine: A simpler analogue without the phenyl and tosylate groups.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain.
Pyrrolidine: A five-membered nitrogen-containing ring with lower ring strain.
Uniqueness: 3-Phenyl-azetidine tosylate is unique due to its combination of a strained azetidine ring, a phenyl group, and a tosylate group. This combination imparts distinct reactivity and stability, making it a versatile compound in various applications .
Propiedades
IUPAC Name |
4-methylbenzenesulfonic acid;3-phenylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.C7H8O3S/c1-2-4-8(5-3-1)9-6-10-7-9;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,9-10H,6-7H2;2-5H,1H3,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZVOHYBNQBHAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CN1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2,6-Diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester tosylate](/img/structure/B8187279.png)

